tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate
Description
tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate is a heterocyclic compound featuring a morpholine core linked to a 1,3,4-oxadiazole ring substituted with a thiophene moiety. The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is known for its metabolic stability and electronic properties, while the thiophene substituent introduces π-conjugation and sulfur-based reactivity. The tert-butyl carboxylate group enhances lipophilicity and serves as a protective group during synthesis.
Properties
IUPAC Name |
tert-butyl 3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-15(2,3)22-14(19)18-6-7-20-9-10(18)12-16-17-13(21-12)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQUNYOSMHARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₄S
- IUPAC Name : tert-butyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
- SMILES : CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)C(SC1=CC=CS1)=N
Biological Activity Overview
The biological activities of compounds containing the oxadiazole moiety have been extensively studied. They exhibit a range of pharmacological properties including:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have been reported to inhibit tumor growth with IC50 values in the low micromolar range against multiple cancer types, including colon and breast cancers .
- Antimicrobial Properties : The presence of thiophene and oxadiazole rings enhances the antimicrobial efficacy of these compounds. Research indicates that such derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX enzymes .
Anticancer Activity
A study focusing on oxadiazole derivatives found that certain compounds exhibited promising anticancer activity with IC50 values ranging from 1.35 to 9.27 μM against various human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The specific derivative related to our compound demonstrated selective cytotoxicity towards renal cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.12 |
| CaCo-2 | 6.78 |
| OVXF 899 | 2.76 |
| PXF 1752 | 9.27 |
Antimicrobial Activity
Research has demonstrated that derivatives containing the thiophene group show enhanced antimicrobial activity. For example, a derivative similar to this compound was tested against E. coli and S. aureus with notable inhibition zones observed at concentrations as low as 10 μg/mL .
| Microorganism | Inhibition Zone (mm) at 10 μg/mL |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Scientific Research Applications
The compound tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and agricultural chemistry.
Medicinal Chemistry
The compound has shown promise as a lead structure in drug development due to its ability to interact with biological targets. Some notable applications include:
- Antimicrobial Activity: Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the thiophene ring enhances these effects by increasing lipophilicity, which aids in membrane penetration .
- Anticancer Properties: Compounds containing oxadiazole structures have been studied for their potential to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Material Science
In material science, the incorporation of oxadiazole derivatives into polymers has been explored for their photophysical properties:
- Luminescent Materials: Tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine derivatives have been utilized in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs). Their ability to emit light upon excitation makes them suitable for optoelectronic applications .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is being investigated:
- Pesticidal Activity: Studies have shown that oxadiazole derivatives can act as effective insecticides. The structural features of this compound may enhance its efficacy against specific pests while minimizing toxicity to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that compounds similar to tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents.
Case Study 2: Photophysical Properties
Research conducted on the incorporation of oxadiazole-based compounds into polymer matrices revealed enhanced luminescent properties. The study demonstrated that these materials could be used in OLED technology, achieving high efficiency and stability under operational conditions.
Case Study 3: Pesticidal Activity
A field trial assessed the effectiveness of an oxadiazole-based pesticide formulation against aphid populations in crops. The results showed a significant reduction in pest numbers compared to control plots, highlighting the potential agricultural applications of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on key structural differences, synthesis routes, and physicochemical properties. Data is derived from analogous compounds in the provided evidence.
Structural Comparison
Key Observations:
- Heterocyclic Core: The morpholine ring in the target compound offers greater conformational flexibility compared to the rigid oxazolidine () or pyrazolo-pyrimidine () systems. This flexibility may enhance binding to diverse biological targets.
- Substituent Effects: The thiophene group in the target compound provides electron-rich aromaticity, contrasting with the fluorinated substituents in and , which increase lipophilicity but reduce metabolic stability.
- Molecular Weight: The target compound’s estimated molecular weight (~365 Da) is significantly lower than fluorinated analogs (e.g., 799 Da in ), suggesting improved bioavailability.
Preparation Methods
Fragment-Based Assembly
A widely reported approach involves pre-forming the oxadiazole-thiophene fragment followed by coupling to a functionalized morpholine derivative.
Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2-Carbonyl Chloride
-
Thiophene-2-carboxylic acid activation :
Thiophene-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride (3–5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. -
Hydrazide formation :
The acyl chloride reacts with hydrazine hydrate in ethanol to yield thiophene-2-carbohydrazide. -
Cyclization to oxadiazole :
The carbohydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, forming 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride.
Morpholine Precursor Preparation
-
Boc protection :
Morpholine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), yielding tert-butyl morpholine-4-carboxylate (85–90% yield). -
3-Functionalization :
Lithiation at the 3-position using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., CO₂) introduces a carboxylic acid group. Subsequent conversion to an amine via Curtius rearrangement provides tert-butyl 3-aminomorpholine-4-carboxylate.
Coupling and Final Assembly
The oxadiazole carbonyl chloride reacts with the morpholine amine under Schotten-Baumann conditions (aqueous NaHCO₃, DCM) to form the target compound. Purification via silica gel chromatography (hexane/ethyl acetate) affords the product in 70–75% yield.
One-Pot Oxadiazole Formation on Morpholine Scaffold
An alternative route forms the oxadiazole ring directly on the morpholine core:
-
Hydrazide intermediate :
tert-Butyl 3-hydrazinylmorpholine-4-carboxylate is prepared by treating the Boc-protected morpholine amine with hydrazine hydrate. -
Acylation and cyclization :
Reaction with thiophene-2-carbonyl chloride forms a diacylhydrazide, which cyclizes in situ using POCl₃ at reflux (110°C, 4 hours). This one-pot method achieves 65–70% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Fragment Assembly | Acyl chloride coupling | 70–75 | >98% | High |
| One-Pot Cyclization | In situ cyclodehydration | 65–70 | 95–97% | Moderate |
Advantages of Fragment Assembly :
Advantages of One-Pot Method :
Critical Reaction Parameters
Oxadiazole Cyclization Optimization
Boc Group Stability
The tert-butyl carbamate remains intact under acidic (POCl₃) and basic (Schotten-Baumann) conditions but degrades at pH < 2 or > 12.
Analytical Characterization
-
¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.60–3.70 (m, 4H, morpholine OCH₂), 4.20–4.30 (m, 1H, morpholine CH), 7.20–7.80 (m, 3H, thiophene).
Industrial and Environmental Considerations
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate?
Methodological Answer:
The synthesis typically involves three key steps:
Oxadiazole Ring Formation : Cyclization of thiophene-2-carbohydrazide with a morpholine-carboxylate precursor under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core.
Morpholine Functionalization : Protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group via di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene moiety, optimized under inert atmospheres with ligands like triphenylphosphine (PPh₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
